molecular formula C16H15N3O5S B2871022 3-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941935-11-1

3-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2871022
CAS No.: 941935-11-1
M. Wt: 361.37
InChI Key: NPLHSDQVHDATNM-UHFFFAOYSA-N
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Description

3-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is an organic compound belonging to the class of phenylpyrrolidines. This compound features a benzene ring linked to a pyrrolidine ring through a carbon-nitrogen bond. It is characterized by the presence of a nitro group and a sulfonamide group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. One known target is carbonic anhydrase 2, an enzyme involved in the regulation of pH and fluid balance. The compound inhibits the activity of this enzyme, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenylpyrrolidine
  • 2-pyrrolidone
  • Benzenesulfonamide
  • Nitrobenzene

Uniqueness

3-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is unique due to its combination of a nitro group, a sulfonamide group, and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c20-16-5-2-10-18(16)13-8-6-12(7-9-13)17-25(23,24)15-4-1-3-14(11-15)19(21)22/h1,3-4,6-9,11,17H,2,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLHSDQVHDATNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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